molecular formula C17H13NO B14703301 5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-21-5

5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline

Cat. No.: B14703301
CAS No.: 23018-21-5
M. Wt: 247.29 g/mol
InChI Key: GVAVVQSGNGBMMH-UHFFFAOYSA-N
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Description

5,11-Dimethyl1benzofuro[2,3-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused to an isoquinoline core, with two methyl groups attached at the 5th and 11th positions. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyl1benzofuro[2,3-g]isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives through cyclization under acidic conditions . Another method involves the use of aryne intermediates generated in situ, which react with suitable nucleophiles to form the desired isoquinoline structure .

Industrial Production Methods

Industrial production of 5,11-Dimethyl1benzofuro[2,3-g]isoquinoline typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl1benzofuro[2,3-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

5,11-Dimethyl1benzofuro[2,3-g]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dimethyl1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dimethyl1benzofuro[3,2-g]isoquinoline
  • 5,11-Dimethyl1benzofuro[2,3-g]isoquinoline

Uniqueness

5,11-Dimethyl1benzofuro[2,3-g]isoquinoline stands out due to its unique structural features and the specific positions of the methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and offer advantages in certain applications .

Properties

CAS No.

23018-21-5

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

5,11-dimethyl-[1]benzofuro[2,3-g]isoquinoline

InChI

InChI=1S/C17H13NO/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9H,1-2H3

InChI Key

GVAVVQSGNGBMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1OC4=CC=CC=C43)C

Origin of Product

United States

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